molecular formula C24H31N3O5S B11130060 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11130060
M. Wt: 473.6 g/mol
InChI Key: VSRUWTYCHZEXBV-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a tetrahydroquinoline sulfonyl group, a phenoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Sulfonyl Group: This step involves the hydrogenation of quinaldine to produce 2-methyl-1,2,3,4-tetrahydroquinoline. The sulfonylation of this intermediate is achieved using sulfonyl chloride under basic conditions.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the sulfonylated tetrahydroquinoline reacts with a phenol derivative.

    Morpholine Moiety Addition: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions can introduce various functional groups to the phenoxy or morpholine moieties.

Scientific Research Applications

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline sulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The phenoxy and morpholine moieties may enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential as an enzyme inhibitor, while the phenoxy and morpholine moieties contribute to its binding affinity and specificity.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C24H31N3O5S/c1-19-17-21(33(29,30)27-11-4-6-20-5-2-3-7-22(20)27)8-9-23(19)32-18-24(28)25-10-12-26-13-15-31-16-14-26/h2-3,5,7-9,17H,4,6,10-16,18H2,1H3,(H,25,28)

InChI Key

VSRUWTYCHZEXBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCCN4CCOCC4

Origin of Product

United States

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